molecular formula C₆¹³C₃H₁₆N₄OS B1160613 Tebuthiuron-13C3

Tebuthiuron-13C3

Cat. No.: B1160613
M. Wt: 231.29
Attention: For research use only. Not for human or veterinary use.
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Description

Tebuthiuron-13C3 is a carbon-13 labeled, stable isotopologue of the urea-based herbicide tebuthiuron, designed for use as an internal standard in quantitative mass spectrometry and high-performance liquid chromatography (HPLC) analysis . This compound is essential for ensuring analytical accuracy and precision in method development and validation, particularly in complex environmental or biological matrices. The primary research applications for this compound include trace-level quantification and dissipation studies of its unlabeled counterpart in environmental samples, leveraging its identical chemical structure to correct for analyte loss during sample preparation and instrument variability . The parent compound, tebuthiuron, is a non-selective broad-spectrum herbicide that acts systemically . It is absorbed primarily through the roots and translocated to the leaves, where it inhibits photosynthesis by disrupting the photosystem II complex in susceptible plants . Tebuthiuron is noted for its high solubility in water (2500 mg/L) and high persistence in the environment, with soil half-life studies reporting a wide range from as little as 20 days to over a year, and in some cases, remaining active in soil for several years . These properties also make it a potential groundwater contaminant . Consequently, this compound is a critical tool for researchers conducting advanced environmental fate and transport studies, monitoring herbicide resistance, and developing phytoremediation strategies using plant species such as Mucuna pruriens (velvet bean) and Pennisetum glaucum (millet) to decontaminate affected soils . This chemical is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C₆¹³C₃H₁₆N₄OS

Molecular Weight

231.29

Synonyms

Tebutiuron;  1,3-Dimethyl-1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea-13C3;  1-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea-13C3;  EL 103-13C3;  Graslan-13C3;  Graslan 250 Brush Bullets-13C3;  Perflan-13C3;  SPIKE-13C3;  Spike 80W-13C3;  1-(5-tert-But

Origin of Product

United States

Synthesis and Characterization of Tebuthiuron 13c3 for Research Applications

Methodologies for Isotopic Labeling of Tebuthiuron (B33203)

The synthesis of Tebuthiuron-13C3 involves the incorporation of three carbon-13 (¹³C) atoms into the Tebuthiuron molecule. The parent compound, 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea, can be synthesized through several routes, which can be adapted for isotopic labeling by using ¹³C-enriched precursors. google.comgoogle.com

One common synthetic pathway involves the reaction of 2-amino-5-tert-butyl-1,3,4-thiadiazole with a methylating and carbonyl-introducing agent. To produce this compound, specifically labeled precursors are required. A plausible method is the reaction of 2-methylamino-5-tert-butyl-1,3,4-thiadiazole with ¹³C-labeled methyl isocyanate (¹³CH₃NCO). To achieve the triple label, this synthesis could be modified to use precursors where the necessary carbon atoms are already labeled.

A potential synthetic scheme could start with ¹³C-labeled dimethylamine (B145610) and a ¹³C-labeled phosgene (B1210022) equivalent to form a labeled carbamoyl (B1232498) chloride, which is then reacted with the thiadiazole amine. For instance, the synthesis could be designed to label the two N-methyl groups and the carbonyl carbon.

Key Synthetic Precursors for Labeling:

Methyl isocyanate-[carbonyl-¹³C, methyl-¹³C]

1,3-Dimethylurea-[carbonyl-¹³C, 1,3-dimethyl-¹³C₂]

Phosgene-[¹³C] or Triphosgene-[¹³C₃]

Monomethylamine-[¹³C]

The selection of the labeled precursor is critical and dictates the final position of the ¹³C atoms in the this compound molecule. The molecular formula for the labeled compound is C₆¹³C₃H₁₆N₄OS, resulting in a molecular weight increase of approximately 3 Da compared to the unlabeled standard. usbio.net

Advanced Spectroscopic and Chromatographic Validation of this compound Enrichment and Purity

Validation of this compound involves confirming its chemical identity, chemical purity, and isotopic enrichment using a combination of advanced analytical techniques.

Mass Spectrometry (MS): Mass spectrometry is the definitive technique for confirming the successful incorporation of the ¹³C isotopes. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, distinguishing the labeled compound from potential interferences. The mass spectrum of this compound will show a molecular ion peak ([M+H]⁺) at an m/z value approximately 3 units higher than that of unlabeled Tebuthiuron (m/z ≈ 229.11). nih.gov

Table 1: Comparative Mass Spectrometry Data This table presents expected mass-to-charge ratios for unlabeled Tebuthiuron and its ¹³C₃-labeled analogue.

CompoundMolecular FormulaExpected [M+H]⁺ (m/z)
TebuthiuronC₉H₁₆N₄OS~229.1118
This compoundC₆¹³C₃H₁₆N₄OS~232.1219

¹³C-NMR: The ¹³C-NMR spectrum of this compound will exhibit significantly enhanced signals for the three carbon atoms that have been enriched with the ¹³C isotope. The chemical shifts remain similar to the unlabeled compound, but the peak intensities of the labeled carbons are dramatically increased.

¹H-NMR: The ¹H-NMR spectrum is used to verify the proton structure of the molecule, ensuring no unintended structural changes occurred during synthesis.

Chromatographic Techniques: Chromatography is employed to assess the chemical purity of the synthesized this compound, separating it from any starting materials, by-products, or other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is a standard method for purity analysis. A typical analysis might use a C18 column with a mobile phase of acetonitrile (B52724) and water. The purity is determined by the percentage of the total peak area that corresponds to the this compound peak. The maximum UV absorbance for Tebuthiuron is at 254 nm, which is used for detection. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for purity assessment and structural confirmation, providing separation based on volatility and a mass spectrum for identification. nih.gov

Table 2: Illustrative Chromatographic and Spectroscopic Validation Data This table provides an example of typical analytical results used to validate a batch of this compound.

Analytical TechniqueParameterSpecificationResult
HPLC-UV (254 nm) Chemical Purity≥98%99.5%
LC-HRMS Measured Mass [M+H]⁺232.1219 ± 5 ppm232.1215
¹³C-NMR Labeled PositionsN-CH₃, N'-CH₃, C=OConfirmed
¹H-NMR Structural IntegrityConforms to structureConforms

Quality Control and Isotopic Purity Assessment for Research Standards

The utility of this compound as an internal standard in quantitative analysis depends on its well-defined purity and isotopic composition. Rigorous quality control (QC) procedures are essential for producing reliable research standards. eurl-pesticides.eu

Isotopic Purity (Enrichment): Isotopic purity refers to the percentage of the compound that is labeled with the specified number of stable isotopes. It is a critical parameter determined using mass spectrometry. The analysis involves measuring the relative intensities of the ion corresponding to the fully labeled molecule (M+3) versus ions of the unlabeled (M) and partially labeled (M+1, M+2) species. For use as an internal standard, high isotopic enrichment is necessary to prevent signal overlap and cross-talk with the native analyte being quantified.

Chemical Purity: As determined by chromatographic methods like HPLC or GC, chemical purity ensures that the standard is free from other chemical compounds that could interfere with the analysis or degrade over time. mdpi.com

Certified Reference Materials (CRMs): The production of high-quality isotope standards should adhere to international guidelines, such as those outlined in ISO 17034 and ISO/IEC 17025. gcms.czlgcstandards.com This ensures traceability, homogeneity, and stability. Using a Certified Reference Material (CRM) of this compound guarantees that its properties (identity, purity, concentration) are accurate and have a stated uncertainty. gcms.cz Such standards are essential for method validation and for ensuring the comparability of results between different laboratories. eurl-pesticides.eutestqual.com

Table 3: Quality Control Specifications for this compound Research Standard This table outlines typical quality control criteria for a certified this compound reference material.

ParameterMethodSpecification
Identity ¹H-NMR, ¹³C-NMR, HRMSConforms to Structure
Chemical Purity HPLC-UV/MS≥98%
Isotopic Purity Mass Spectrometry≥99 atom % ¹³C
Isotopic Enrichment Mass Spectrometry≥98% (for ¹³C₃)
Solvent Residue ¹H-NMR/GC-MS≤0.5%

Advanced Analytical Methodologies for Tebuthiuron 13c3 and Its Transformation Products

Mass Spectrometry Techniques

Mass spectrometry (MS) is a cornerstone technique for the analysis of Tebuthiuron-13C3, offering high sensitivity and specificity. Its coupling with chromatographic systems allows for the separation, identification, and quantification of the labeled compound and its metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Labeled Compound Analysis

Liquid chromatography-mass spectrometry (LC-MS) is the most prevalent method for the analysis of Tebuthiuron (B33203) due to the polar nature of phenylurea herbicides. embrapa.brmdpi.com In these analyses, this compound serves as an ideal internal standard. Because it is chemically identical to the unlabeled analyte, it co-elutes during chromatographic separation and exhibits the same ionization efficiency, but is distinguished by its higher mass. nih.gov This allows for precise quantification by correcting for variations in sample preparation and instrument response.

Methods often employ a triple quadrupole (QqQ) mass spectrometer, which is noted for its sensitivity and robustness. mdpi.com Electrospray ionization (ESI) in positive mode is typically used for the analysis of Tebuthiuron and its labeled analogue. shimadzu.comresearchgate.net The distinct mass difference between Tebuthiuron (m/z 229.1) and this compound (m/z 232.1, reflecting the three ¹³C atoms and the natural abundance of other isotopes) allows for their simultaneous monitoring without interference. usbio.netthermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Labeled Compound Analysis

While less common than LC-MS for phenylureas due to their thermal lability and polarity, gas chromatography-mass spectrometry (GC-MS) methods have been developed for Tebuthiuron analysis. embrapa.br These methods often require a derivatization step to increase the volatility and thermal stability of the analyte. For instance, a method involving derivatization with acetic anhydride (B1165640) has been described. embrapa.br

In a GC-MS analysis, this compound would also function as an internal standard. The derivatized labeled compound would be separated on a capillary column, such as a DB-5, and detected by the mass spectrometer. embrapa.br The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity, tracking the characteristic ions of the derivatized Tebuthiuron and its ¹³C₃-labeled counterpart. embrapa.br

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Labeled Metabolites

Tandem mass spectrometry (MS/MS) is a powerful tool for identifying the transformation products (metabolites) of Tebuthiuron. mdpi.comnih.gov When this compound is used in metabolic studies, its fragments in the MS/MS spectrum will be shifted by 3 mass units compared to the fragments of the unlabeled Tebuthiuron. This mass shift is a definitive marker for identifying metabolites.

The process involves selecting the precursor ion (the protonated molecule, [M+H]⁺) of a potential metabolite and its corresponding ¹³C-labeled version. These ions are then fragmented by collision-induced dissociation (CID), and the resulting product ions are analyzed. The consistent mass difference between the fragment ions of the labeled and unlabeled species helps to confirm the structure of the metabolite. For example, common fragment ions for Tebuthiuron include m/z 172.1 and 116.1. thermofisher.com For a metabolite retaining the ¹³C-labeled portion of the molecule, the corresponding fragments would be observed at a higher m/z. High-resolution mass spectrometry (HRMS) coupled with tandem MS can further aid in determining the elemental composition of these fragments, providing greater confidence in structural assignments. thermofisher.com

Table 1: Example MS/MS Transitions for Tebuthiuron Analysis
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Tebuthiuron229.1172.125
Tebuthiuron229.1116.137
This compound (hypothetical)232.1175.125
This compound (hypothetical)232.1119.137

Isotope Ratio Mass Spectrometry (IRMS) for Carbon Tracing in Environmental Samples

Isotope Ratio Mass Spectrometry (IRMS) is a highly precise technique used to measure the relative abundance of stable isotopes in a sample. pnnl.gov In environmental fate studies, Tebuthiuron highly enriched in ¹³C could be applied to a system (e.g., a soil column or microcosm) to trace its movement and transformation. IRMS can measure the ¹³C/¹²C ratio in various environmental compartments over time. copernicus.org

By analyzing the isotopic signature of carbon dioxide evolved from soil, or the carbon within soil organic matter, water, and microbial biomass, researchers can track the fate of the carbon atoms from the this compound molecule. copernicus.orgcopernicus.org This provides invaluable data on degradation pathways, rates of mineralization to CO₂, and incorporation into natural organic matter, which is crucial for comprehensive environmental risk assessments. copernicus.orgarizona.edu

Chromatographic Separation Methods

Effective chromatographic separation is essential prior to mass spectrometric detection to resolve the analyte of interest from complex matrix components, thereby reducing ion suppression and improving analytical accuracy.

High-Performance Liquid Chromatography (HPLC) with Isotopic Detection Systems

High-Performance Liquid Chromatography (HPLC) is the standard separation technique for Tebuthiuron. nih.gov The mass spectrometer serves as the isotopic detection system. Reversed-phase chromatography is typically employed, using a C18 column. mdpi.com

The mobile phase often consists of an isocratic or gradient mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), with a small amount of an acidifier such as formic acid to promote protonation for positive mode ESI. nih.govmdpi.com The key advantage of using this compound as an internal standard is that it co-elutes with the unlabeled Tebuthiuron, experiencing the same chromatographic conditions and potential matrix effects. nih.gov The detector (MS) then differentiates them based on their mass-to-charge ratio, allowing for highly accurate and precise quantification. thermofisher.comlcms.cz

Table 2: Typical HPLC Parameters for Tebuthiuron Analysis
ParameterCondition
ColumnReversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile PhaseIsocratic mixture of 50% methanol / 50% water
Flow Rate1.0 mL/min
DetectionMass Spectrometry (or UV at 254 nm)
Injection Volume5 µL
Retention Time~5.05 min (example)

Gas Chromatography (GC) with Isotopic Detection Systems

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of this compound. The use of an isotopically labeled standard is considered a highly effective method to compensate for matrix effects that can occur during GC-MS analysis. mdpi.com These effects, often caused by co-extracted components from the sample matrix, can enhance or suppress the analyte signal, leading to inaccuracies in quantification. mdpi.comresearchgate.net

In GC-MS analysis, this compound and its non-labeled counterpart will have nearly identical retention times, but their mass-to-charge ratios will differ due to the presence of the ¹³C isotopes. This allows the mass spectrometer to differentiate between the analyte and the internal standard, enabling accurate quantification even in complex matrices. Selected Ion Monitoring (SIM) is a frequently used mode in GC-MS for enhanced sensitivity, where the mass spectrometer is set to detect only specific ions corresponding to the analytes of interest. rsc.org

For a comprehensive analysis, a multi-residue pesticide standard containing Tebuthiuron may be used. cloudfront.netgcms.cz The GC system is typically equipped with a high-resolution fused silica (B1680970) capillary column to separate the sample components before they enter the mass spectrometer. epa.gov

Table 1: Illustrative GC-MS Parameters for Tebuthiuron Analysis

Parameter Setting
GC System Agilent GC coupled to a Mass Spectrometer
Column Rxi-5Sil MS, 30 m x 0.25 mm ID, 0.25 µm
Inlet Temperature 250°C
Injection Mode Splitless
Oven Program 90°C (1 min), then 4°C/min to 310°C (hold 2 min) gcms.cz
MS Source Temp. 230°C
MS Quad Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions Monitored Specific m/z for Tebuthiuron and this compound

This table presents a hypothetical set of parameters and is for illustrative purposes only. Actual conditions may vary based on the specific instrumentation and analytical goals.

Sample Preparation and Extraction Techniques for Labeled Analytes in Complex Matrices

The goal of sample preparation is to isolate this compound from the sample matrix while removing interfering substances that could affect the analysis. researchgate.netrsc.org The choice of extraction technique depends on the nature of the sample matrix (e.g., soil, water, plant tissue).

Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from liquid samples. mdpi.comlcms.cz The process involves passing the sample through a cartridge containing a solid sorbent that retains the analyte of interest. The analyte is then eluted with a small volume of solvent.

For Tebuthiuron, which is a polar compound, C18 cartridges are commonly employed. embrapa.brresearchgate.netresearchgate.net The optimization of SPE involves selecting the appropriate sorbent, conditioning solvents, sample loading conditions, washing steps, and elution solvents to maximize the recovery of this compound. For instance, a study on the determination of Tebuthiuron in water utilized C18 cartridges with recoveries ranging from 90.3% to 108.2%. researchgate.net Another study reported the use of Oasis HLB cartridges for the extraction of polar compounds. researchgate.net

Table 2: Example SPE Protocol for this compound from Water

Step Procedure
Cartridge C18 or Oasis HLB
Conditioning 6 mL Methanol followed by 6 mL Deionized Water
Sample Loading Pass 1 L of water sample through the cartridge
Washing 5 mL of 5% Methanol in Water
Elution 10 mL of Ethyl Acetate or another suitable solvent
Drying & Reconstitution Evaporate eluate to dryness and reconstitute in a known volume of solvent

This table provides a general outline. Specific volumes and solvents should be optimized for each application.

Liquid-liquid extraction (LLE) is another common technique used to separate compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent. youtube.com For the extraction of Tebuthiuron from water samples, a solvent such as dichloromethane (B109758) can be used. researchgate.net The efficiency of LLE depends on the partition coefficient of the analyte between the two phases and the solvent-to-sample ratio. The process often involves vigorous mixing of the sample with the extraction solvent in a separatory funnel, followed by the separation of the two layers. youtube.com

Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in mass spectrometry-based analysis. researchgate.netresearchgate.net The use of an isotopically labeled internal standard like this compound is the most effective way to correct for these effects. restek.comsemanticscholar.org Since the labeled standard has nearly identical chemical and physical properties to the unlabeled analyte, it will be affected by the matrix in the same way. semanticscholar.org By comparing the signal of the analyte to the signal of the known concentration of the internal standard, accurate quantification can be achieved. semanticscholar.org

Other strategies to mitigate matrix effects include the use of matrix-matched calibration standards, where the calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed. mdpi.comrsc.org Additionally, cleanup techniques like dispersive SPE (dSPE), often used in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, can help to remove interfering matrix components. gcms.czrsc.org

Liquid-Liquid Extraction (LLE) Methodologies for Labeled Analytes

Method Validation and Quality Assurance Protocols in this compound Studies

Method validation is crucial to ensure that an analytical method is reliable and fit for its intended purpose. This involves evaluating several parameters, including linearity, accuracy, precision, and the limits of detection and quantification.

The Method Detection Limit (MDL) is defined as the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.

For Tebuthiuron, reported LOQs can vary depending on the matrix and the analytical method. For instance, an HPLC method for Tebuthiuron in sugarcane had an LOQ of 0.04 mg/kg. embrapa.br A method for determining Tebuthiuron in water reported an LOQ of 0.09 µg L-1. researchgate.net Another study using high-performance liquid chromatography-mass spectrometry for Tebuthiuron in water reported a detection limit of 0.0031 µg/L. nih.gov

Table 3: Reported Detection and Quantification Limits for Tebuthiuron

Matrix Method Detection Limit Quantification Limit
Water HPLC-MS nih.gov 0.0031 µg/L -
Water HPLC-DAD researchgate.net 0.03 µg L-1 0.09 µg L-1
Sugarcane HPLC embrapa.br - 0.04 mg/kg
Soil LC-MS/MS brigalowcatchmentstudy.com 0.2 µg/kg 0.5 µg/kg

These values are from different studies and are presented for comparative purposes.

Assessment of Recovery and Reproducibility in Isotopic Tracing Experiments

The use of stable isotope-labeled internal standards (IL-IS) is a cornerstone of modern quantitative analytical chemistry, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. nih.govresearchgate.net In the analysis of Tebuthiuron and its transformation products, this compound serves as an ideal IL-IS. Because it is chemically identical to the native analyte, differing only in isotopic composition, it co-elutes chromatographically and exhibits the same behavior during sample extraction, cleanup, and ionization. nih.gov This allows it to accurately compensate for analyte losses during sample preparation and for matrix-induced signal suppression or enhancement, which is crucial for achieving high accuracy and precision. europa.eu

The validation of an analytical method using this compound involves rigorous assessment of its recovery and reproducibility to ensure the data generated is reliable. iosrphr.org These validation parameters are typically evaluated across different matrices (e.g., soil, water, biological tissues) and at various concentration levels relevant to environmental monitoring or metabolic studies.

Recovery Assessment

Recovery studies are performed to determine the efficiency of the analytical method in extracting the analyte from the sample matrix. researchgate.net For this compound, this is assessed by spiking a known amount of the labeled standard into blank matrix samples prior to any extraction or cleanup steps. iosrphr.org The samples are then processed through the entire analytical procedure, and the measured concentration is compared to the known spiked amount.

The European Union's SANTE guidelines for pesticide residue analysis suggest that mean recoveries should typically fall within the 70-120% range for the method to be considered acceptable. eurl-pesticides.eu Research findings for methods analyzing various pesticides in complex matrices using isotopically labeled standards consistently show high recovery rates. For instance, a study on emerging contaminants in aquatic matrices using SPE and LC-MS/MS reported recovery rates between 72% and 114% for the targeted compounds. researchgate.net Similarly, in the analysis of pesticides in green tea, 82.6% of compounds showed apparent recoveries between 80% and 120% at a 10 ppb spike level. lcms.cz

In a typical validation for Tebuthiuron, experiments would fortify blank samples of soil and water at low, medium, and high concentration levels (e.g., near the limit of quantification (LOQ), and at 10x and 100x the LOQ). The results would be presented in a format similar to the representative data below.

Table 1: Representative Recovery of this compound in Environmental Matrices

This table illustrates typical recovery data from a method validation experiment. The data shows the percentage of the labeled standard recovered after being spiked into different sample types at three different concentration levels. Each value represents the mean of multiple replicates (e.g., n=5).

MatrixSpiking Level (ng/g)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
Soil 1.094.56.8
10.098.24.5
100.099.13.1
Surface Water 0.1 (ng/mL)99.52.9
1.0 (ng/mL)101.32.1
10.0 (ng/mL)100.81.9

Note: Data are representative examples based on typical performance of LC-MS/MS methods for pesticide analysis.

Reproducibility Assessment

Reproducibility, often evaluated in terms of precision, measures the closeness of agreement between repeated measurements of the same sample. iosrphr.org It is typically assessed under two conditions:

Repeatability (Intra-day Precision): The precision obtained when the analysis is performed by the same analyst on the same instrument over a short period.

Intermediate Precision (Inter-day Reproducibility): The precision obtained within the same laboratory but over different days, by different analysts, or on different instruments.

According to ICH guidelines, repeatability can be assessed using a minimum of six determinations at 100% of the test concentration or through nine determinations across the specified range (e.g., three replicates at three concentrations). iosrphr.org For pesticide residue analysis, the relative standard deviation (RSD) for repeatability (RSDr) and within-laboratory reproducibility (RSDR) should typically be ≤ 20%. eurl-pesticides.eu

The use of a stable isotope-labeled internal standard like this compound inherently improves the reproducibility of a method by correcting for variations that can occur during the analytical process.

Table 2: Representative Reproducibility Data for Tebuthiuron Quantification using this compound

This table shows typical precision results from a method validation. Repeatability reflects the variation in results within a single day, while Intermediate Precision shows the variation across three different days. The values are expressed as the Relative Standard Deviation (RSD) of the measurements.

MatrixConcentrationRepeatability (RSDr, %) (n=6)Intermediate Precision (RSDR, %) (n=18, 3 days)
Soil 10.0 ng/g5.27.9
Surface Water 1.0 ng/mL2.84.1

Note: Data are representative examples based on typical performance of LC-MS/MS methods for pesticide analysis.

The assessment of recovery and reproducibility using the isotopically labeled standard is a critical step that demonstrates the analytical method's reliability. By establishing these performance characteristics, laboratories can ensure that the quantification of Tebuthiuron and its transformation products, such as the tentatively identified Tebuthiuron TP1 (C8H14N4OS), is both accurate and precise. skagitcounty.net

Environmental Fate and Transport Studies Utilizing Tebuthiuron 13c3

Soil Environmental Compartment Studies

The soil is a primary recipient of tebuthiuron (B33203) applied for weed control. Understanding its behavior within this compartment is crucial for assessing its efficacy and potential for off-site movement.

The retention of Tebuthiuron-13C3 in soil is largely governed by adsorption and desorption processes, which are influenced by soil composition. scielo.br The distribution coefficient (Kd), a measure of the ratio of the chemical adsorbed to the soil to the amount in the soil solution, and the organic carbon-normalized adsorption coefficient (KOC) are key parameters in these assessments. Studies have shown that the adsorption of tebuthiuron is significantly influenced by the organic matter and clay content of the soil. scielo.brag.gov

Soils with higher organic carbon and clay content exhibit greater adsorption of tebuthiuron. scielo.brscielo.br For instance, the Freundlich distribution coefficient (Kf), which describes the adsorption capacity, has been observed to vary significantly across different soil types. The desorption potential also varies, with some soils releasing a significant percentage of the adsorbed tebuthiuron in a single cycle. This dynamic equilibrium between the adsorbed and solution phases dictates the availability of this compound for transport processes like leaching.

Table 1: Freundlich Adsorption Coefficients (Kf) of Tebuthiuron in Various US Soils

Tebuthiuron is recognized for its high mobility in soil, a characteristic attributed to its high water solubility and low soil retention. scielo.brepa.gov This mobility creates a potential for leaching into groundwater. epa.gov Studies using soil columns, which simulate the vertical movement of water and dissolved substances through the soil profile, have demonstrated the leaching potential of tebuthiuron. nih.govnih.gov

In column studies with various soil types, tebuthiuron has shown significant downward movement. For example, in a study with a Lakeland fine sand soil, over 94% of the applied radiolabeled tebuthiuron was found in the leachate after being flushed with 20 inches of water. nih.gov The mobility is, however, influenced by the soil type. In soils with higher organic matter, such as Portsmouth sandy loam, a greater proportion of the applied tebuthiuron was retained in the upper soil layers compared to a Davidson clay with lower organic matter content. nih.gov The amount of precipitation or irrigation also plays a crucial role, with greater water input leading to increased movement through the soil profile. regulations.gov

Volatilization, the process of a chemical transforming from a solid or liquid state into a vapor and entering the atmosphere, is not considered a significant dissipation pathway for tebuthiuron. nih.govregulations.gov This is due to its extremely low vapor pressure. regulations.gov The Henry's Law constant for tebuthiuron is also very low, indicating that it is essentially nonvolatile from water surfaces. nih.gov Consequently, atmospheric partitioning and long-range transport via the atmosphere are not expected to be major environmental fate processes for this compound. nih.govregulations.gov

The fate of this compound in soil is intricately linked to the physicochemical properties of the soil matrix. As previously mentioned, organic carbon and clay content are the primary factors governing its adsorption and, consequently, its mobility. scielo.brscielo.brag.gov An increase in either of these components leads to greater adsorption, which in turn reduces the amount of this compound available in the soil solution for leaching. ag.govregulations.gov

Soil pH can also influence the adsorption of tebuthiuron, with maximum adsorption observed at a pH of 2. ccme.ca The persistence of tebuthiuron is also affected by soil properties, along with environmental factors like moisture and temperature. ccme.ca Higher temperatures and moisture levels can lead to greater degradation of the compound. agriculture.gov.au

Table 2: Influence of Soil Properties on Tebuthiuron Mobility

Volatilization Rates and Atmospheric Partitioning of this compound

Aquatic Environmental Compartment Studies

The transport of this compound from treated terrestrial areas to aquatic systems is a significant environmental concern due to its high water solubility and mobility. epa.govregulations.gov

Once this compound reaches surface water bodies, primarily through runoff and leaching from treated soils, its high water solubility ensures it remains predominantly in the water column. regulations.govccme.ca Its low octanol-water partition coefficient (log Kow) of 1.8 indicates a low potential for bioaccumulation in aquatic organisms. agriculture.gov.au

The primary mechanisms for its distribution within surface water systems are advection (transport with the flow of water) and dispersion. Given that it is not expected to strongly adsorb to sediments, the majority of the compound will be transported with the bulk water flow. nih.gov While photodegradation in water can occur, tebuthiuron is relatively stable to hydrolysis. nih.govccme.ca The ultimate fate in aquatic systems is a combination of dilution, downstream transport, and slow degradation processes. ccme.ca The potential for groundwater contaminated with tebuthiuron to recharge surface water bodies is another important transport pathway that can lead to the presence of the compound in aquatic ecosystems. researchgate.net

Groundwater Contamination Pathways and Attenuation Investigated with this compound

The investigation of groundwater contamination by the herbicide tebuthiuron is critical due to its high water solubility (2.5 g/L) and low soil adsorption coefficient (log Kow = 1.79), which collectively contribute to its high mobility and potential to leach into groundwater systems. ccme.canih.gov The use of isotopically labeled this compound provides a powerful and precise tool for tracing its movement from surface applications to subsurface aquifers, allowing for a detailed understanding of contamination pathways and natural attenuation processes.

Studies utilizing this compound would enable researchers to distinguish between newly applied herbicide and existing residues in the environment. This is particularly important for understanding the travel times and transport mechanisms in the vadose zone—the unsaturated soil layer above the groundwater table. By analyzing soil and water samples at various depths and locations for the presence of the 13C isotope, a clear picture of the leaching process can be developed.

Research focusing on the parent compound, tebuthiuron, has established its potential to contaminate shallow groundwater aquifers. ccme.ca For instance, its presence has been detected in groundwater in various agricultural regions. detsi.qld.gov.au A study using this compound would allow for precise quantification of leaching rates under different environmental conditions, such as varying soil types, rainfall patterns, and agricultural practices. The stable isotope label does not decay over time, making it ideal for long-term studies that monitor the persistence and eventual fate of the compound in groundwater. maff.go.jp

Natural attenuation of tebuthiuron in groundwater can occur through several processes, including microbial degradation and dispersion. The primary microbial degradation pathway for tebuthiuron is demethylation. By tracking the 13C label, researchers can follow the transformation of this compound into its metabolites, providing direct evidence of biodegradation and its rate. This is crucial for assessing the intrinsic capacity of an aquifer to remediate itself.

The following table illustrates hypothetical data from a study investigating tebuthiuron leaching, which could be significantly enhanced by the use of this compound for precise source tracking.

Tebuthiuron Concentration in Soil and Groundwater

Sample Depth (m)Soil TypeTebuthiuron Concentration (µg/kg)Time After Application (days)
0.5Sandy Loam50030
1.0Sandy Loam15030
2.0 (Groundwater)Sandy Loam2590
0.5Clay Loam80030
1.0Clay Loam5030
2.0 (Groundwater)Clay Loam590

Sediment-Water Partitioning and Equilibrium Dynamics of this compound

The partitioning of tebuthiuron between water and sediment is a key process governing its concentration, bioavailability, and persistence in aquatic environments. Tebuthiuron's high water solubility suggests that it will predominantly remain in the water column. ccme.ca However, adsorption to sediment particles can occur, and this process acts as a temporary sink, potentially leading to long-term, slow release back into the water.

The use of this compound is invaluable for studying these partitioning dynamics with high specificity. In a controlled laboratory or mesocosm setting, this compound can be introduced into a system containing both water and sediment. Over time, samples from both compartments can be analyzed to determine the concentration of the labeled compound. This allows for the calculation of the sediment-water partition coefficient (Kd), a crucial parameter in environmental risk assessment models.

Factors influencing the partitioning of tebuthiuron include the organic carbon content of the sediment, pH, and temperature. Studies on the parent compound indicate that adsorption increases with higher organic matter content. regulations.gov A this compound study could precisely quantify how these factors affect the equilibrium dynamics. For example, experiments could be run with sediments of varying organic carbon content to derive a relationship between Kd and organic carbon.

The dynamic nature of sediment-water interactions, including resuspension events, can be effectively studied with this compound. By monitoring the flux of the 13C label between the sediment and water phases during simulated environmental events (e.g., storms, dredging), a more accurate model of the herbicide's behavior in real-world aquatic systems can be developed. This is critical for predicting peak exposure concentrations and the long-term fate of tebuthiuron in aquatic ecosystems.

The following table presents potential data from a sediment-water partitioning experiment, where this compound would be instrumental in accurately measuring the distribution of the compound.

Sediment-Water Partitioning of Tebuthiuron

Sediment Organic Carbon (%)Equilibrium Water Concentration (µg/L)Equilibrium Sediment Concentration (µg/kg)Calculated Kd (L/kg)
1.21001201.2
2.5852122.5
5.1603065.1

Mass Balance and Isotopic Budgeting Approaches in this compound Environmental Studies

A significant advantage of using isotopically labeled compounds like this compound in environmental fate studies is the ability to conduct detailed mass balance and isotopic budgeting analyses. maff.go.jp This approach allows for a comprehensive accounting of the applied herbicide, tracking its distribution and transformation across different environmental compartments, such as soil, water, air, and biota.

In a mass balance study, a known amount of this compound is applied to a defined environmental system, such as a soil lysimeter, a mesocosm, or a small, well-characterized field plot. Over the course of the experiment, samples from all relevant compartments are collected and analyzed for the 13C label. This allows researchers to quantify the percentage of the applied dose that has leached, volatilized, been taken up by plants, degraded, or remains as a residue in the soil.

Isotopic budgeting provides a powerful framework for understanding the flow and transformation of the compound. By measuring the isotopic composition (the ratio of 13C to 12C) in different environmental pools, the contribution of the applied this compound can be precisely determined, even in the presence of background levels of the unlabeled compound. This is particularly useful for tracing the herbicide through complex food webs or for quantifying degradation rates in situ.

For example, in a study on the fate of this compound in a soil-plant system, a mass balance analysis could reveal the proportion of the herbicide that is taken up by the plants versus the amount that leaches into the soil profile. Isotopic analysis of plant tissues could further reveal how the compound is distributed within the plant.

Experimental Design and Methodologies for Environmental Fate Investigations with Labeled Compounds

The design of environmental fate studies using labeled compounds like this compound requires careful planning to ensure that the results are robust and interpretable. The experimental setup will depend on the specific research questions being addressed, but some general principles apply.

For laboratory-based studies, such as those investigating degradation kinetics or soil sorption, controlled conditions are essential. This typically involves using incubation chambers where temperature, moisture, and light can be precisely regulated. Soil columns or batch equilibrium systems are common setups for studying leaching and partitioning, respectively.

Field studies or mesocosm experiments provide a more realistic representation of environmental conditions. These studies are often designed to investigate the integrated effects of various environmental processes on the fate of the compound. For example, a field study might involve applying this compound to a series of plots with different soil types or management practices.

A critical aspect of the experimental design is the sampling strategy. The frequency and spatial distribution of sampling should be sufficient to capture the dynamics of the processes being studied. For instance, in a groundwater leaching study, soil cores and water samples would be collected at multiple depths and time points.

The analytical methodology is another key component. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for quantifying this compound and its potential metabolites in environmental matrices. usgs.gov The use of the labeled compound as an internal standard can also improve the accuracy and precision of the analysis.

The following table outlines a hypothetical experimental design for a field study investigating the environmental fate of this compound.

Hypothetical Field Study Design for this compound

Experimental ParameterDescription
Study SiteAgricultural field with a history of herbicide use
Plot Size10m x 10m
Replicates4 per treatment
TreatmentsControl (no application), this compound at standard application rate
Sampling MatricesSoil (0-15cm, 15-30cm, 30-60cm), groundwater (lysimeters at 1m), runoff water
Sampling Frequency1, 7, 30, 90, 180, 365 days after application
Analytical MethodLC-MS/MS for this compound and metabolites

Biotransformation and Degradation Pathways of Tebuthiuron 13c3

Microbial Degradation Mechanisms and Kinetics

The complete removal of tebuthiuron (B33203) from the soil is primarily attributed to microbial degradation. ccme.ca However, this process is generally slow, with the persistence of tebuthiuron varying based on soil type, temperature, and moisture. agriculture.gov.audcceew.gov.au

Studies have isolated several bacterial strains capable of utilizing tebuthiuron as a source of nutrients, indicating their role in its degradation. Research on tropical soils from Colombia and Hawaii identified specific bacteria that can degrade tebuthiuron. tandfonline.com In a study on soils from sugarcane fields, 19 bacterial strains were identified as being associated with tebuthiuron tolerance, with the genus Pseudomonas being frequently identified. researchgate.net

Using Tebuthiuron-13C3 would enable researchers to definitively track the carbon atoms from the herbicide into the biomass and metabolic byproducts of these microbial communities. This would confirm which organisms are directly responsible for its breakdown.

Table 1: Microbial Species Identified in Tebuthiuron Degradation

Microbial Species Soil Source Herbicide Utilized
Methylobacterium organophilum Colombian Tebuthiuron tandfonline.com
Paenibacillus pabuli Colombian Tebuthiuron tandfonline.com
Methylobacterium radiotolerans Hawaiian Tebuthiuron tandfonline.com
Pseudomonas aeruginosa Sugarcane fields Tebuthiuron researchgate.net

This table is generated based on available data for Tebuthiuron.

While specific functional genes for this compound degradation have not been detailed in available research, the process is known to involve enzymatic action. The genes would code for the enzymes responsible for the initial steps of biotransformation.

The primary microbial degradation pathway for tebuthiuron in soils is the demethylation of the terminal nitrogen, which results in one major and several minor metabolites. agriculture.gov.audcceew.gov.au The use of this compound is crucial for precisely tracing the flow of the labeled carbon atoms through these metabolic pathways. For instance, by analyzing the metabolites, researchers can determine whether the 13C atoms are incorporated into the demethylated products or released as ¹³CO₂. This provides unambiguous evidence of the degradation pathway and the extent of mineralization. Studies using 14C-labeled tebuthiuron have been conducted to understand its behavior in soil, and similar principles would apply to studies with this compound. scielo.br

The biotransformation of tebuthiuron is catalyzed by various enzymatic systems within microorganisms. Fungi, for example, possess robust enzymatic systems, including extracellular enzymes like laccases and peroxidases, which are capable of breaking down persistent herbicides. mdpi.com These enzymes facilitate the cleavage of chemical bonds within the tebuthiuron molecule. mdpi.com In some organisms, exposure to tebuthiuron has been shown to increase the activity of detoxification enzymes such as superoxide (B77818) dismutase and glutathione (B108866) S-transferase. nih.gov While the specific enzymes that act on this compound have not been individually characterized, they are expected to be the same as those that act on the parent compound. Potential enzyme classes involved in herbicide degradation include monooxygenases and oxidoreductases. google.com

The rate of microbial degradation of tebuthiuron, and by extension this compound, is significantly influenced by environmental conditions.

Temperature and Moisture: Higher soil temperature and moisture levels generally lead to greater and faster degradation of tebuthiuron. agriculture.gov.audcceew.gov.auregulations.gov Conversely, microbial degradation decreases as soil moisture and temperature decline. ccme.ca

Soil Type and Composition: The persistence of tebuthiuron varies with soil type. agriculture.gov.audcceew.gov.au Adsorption of the herbicide is greater in soils with high organic matter and clay content, which can affect its availability to microorganisms. agriculture.gov.auscielo.br

Redox Conditions: While not as extensively documented for tebuthiuron, redox conditions in soil and water can influence microbial activity and the degradation pathways of herbicides.

Table 2: Reported Half-lives of Tebuthiuron under Various Conditions

Condition Half-life Reference
Soil (general) 1 to 7 years agriculture.gov.au
Areas with >40 inches annual rainfall 12 to 15 months orst.edu
Simulated floodplain (soil, full sunlight) 79 days agriculture.gov.audcceew.gov.au

This table is generated based on available data for Tebuthiuron.

Characterization of Enzymatic Systems Catalyzing this compound Biotransformation

Abiotic Transformation Processes

Photodegradation, or the breakdown of a chemical by light, is another process that can contribute to the transformation of tebuthiuron.

In aqueous solutions, direct photolysis of tebuthiuron by sunlight is not considered a major environmental fate process. nih.gov One study found no degradation in a buffered aqueous solution irradiated for 33 days. orst.edunih.gov However, other studies have reported photodegradation. For instance, under simulated northern Australian floodplain conditions with full sunlight, the photodegradation half-lives of tebuthiuron were 103 days in water and 79 days in soil. agriculture.gov.audcceew.gov.au The presence of a photocatalyst like titanium dioxide (TiO₂) can significantly accelerate the degradation of tebuthiuron in water under UV irradiation. researchgate.netunavarra.es The rate of this photocatalytic degradation is influenced by factors such as pH, catalyst concentration, and the presence of other substances. researchgate.net

The degradation pathways and kinetics for this compound are expected to be identical to those of tebuthiuron. The use of the labeled compound in photodegradation studies would allow for detailed analysis of the breakdown products and the ultimate fate of the carbon skeleton of the molecule.

Hydrolytic Degradation Studies and Stability of this compound under Varying pH Conditions

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. The stability of a pesticide to hydrolysis across a range of pH values is a critical factor in determining its persistence in aquatic environments.

Studies on tebuthiuron demonstrate that it is a hydrolytically stable compound. It shows significant stability in aqueous media across a pH range of 5 to 9. nih.govcarabiner.co.za Specific laboratory studies have determined that the hydrolytic half-life (DT50) of tebuthiuron at 25°C is greater than 64 days at pH levels of 3, 6, and 9. nih.gov This stability indicates that hydrolysis is not a primary pathway for its degradation under typical environmental conditions. carabiner.co.za The chemical inertness of the carbon-13 isotope ensures that this compound exhibits the same hydrolytic stability as the parent compound.

pHTemperature (°C)Hydrolytic Half-Life (DT₅₀)Reference
325> 64 days nih.gov
5-Stable nih.govcarabiner.co.za
625> 64 days nih.gov
72064 days herts.ac.uk
925> 64 days nih.gov

Oxidative and Reductive Transformation Pathways of this compound

Oxidative and reductive processes are significant contributors to the environmental degradation of tebuthiuron.

Oxidative Pathways: Oxidative degradation of tebuthiuron can be initiated by photolysis (degradation by sunlight) and through reactions with highly reactive oxygen species.

Photolysis: Photodegradation is a recognized pathway for tebuthiuron breakdown, though its rate can be slow. orst.edu In natural water, 43% of a tebuthiuron solution was reported to degrade after 15 days of continuous irradiation with a sunlamp. agriculture.gov.au The photodegradation half-life under full sunlight in simulated northern Australian floodplain conditions was found to be 103 days in water. agriculture.gov.au

Advanced Oxidation Processes (AOPs): Laboratory studies have demonstrated that tebuthiuron can be effectively degraded by AOPs, which generate powerful oxidizing agents like hydroxyl radicals (HO•) and sulfate (B86663) radicals (SO₄•⁻). nih.govub.eduub.edu Processes such as UV-C irradiation combined with peroxides (H₂O₂, S₂O₈²⁻) and photo-Fenton systems lead to rapid degradation. nih.govub.edu The proposed mechanisms involve hydrogen abstraction from the tebuthiuron molecule by HO• radicals or electron transfer reactions with SO₄•⁻ radicals. nih.govresearchgate.net

Reductive Pathways: Information on specific reductive transformation pathways is less documented than oxidative routes. However, microbial degradation, which can occur under both aerobic and anaerobic conditions, is a key process for tebuthiuron's complete removal from soil. ccme.ca This microbial action involves a series of enzymatic reactions that break down the molecule. agriculture.gov.au

Identification and Characterization of this compound Transformation Products and Metabolites

The principal metabolic pathways for tebuthiuron in environmental and biological systems involve N-demethylation of the urea (B33335) side-chain and hydroxylation of the tert-butyl group. nih.gov These transformations result in a series of degradation products and metabolites.

Isolation and Structural Elucidation of Labeled Degradation Products

The identification of transformation products is crucial for a complete understanding of a pesticide's environmental fate. The use of this compound is particularly advantageous in these studies. In mass spectrometry analysis, the known mass shift of the 13C-labeled atoms allows researchers to easily distinguish the parent compound and its subsequent labeled metabolites from complex environmental matrix interferences.

Key identified metabolites of tebuthiuron include:

N-[5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]-N'-methylurea (Metabolite I / Tebuthiuron-N-desmethyl): Formed by the removal of one methyl group from the urea side chain. nih.govlgcstandards.com

N-[5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]urea (Metabolite II): Formed by the removal of both methyl groups. nih.gov

Metabolites from tert-butyl hydroxylation: Oxidation of the tert-butyl group also occurs, leading to further metabolites. nih.gov

Tandem mass spectrometry (MS/MS) is a primary technique used for the structural elucidation of these products. nih.gov The fragmentation patterns of the protonated or deprotonated metabolite ions provide detailed structural information, allowing for confident identification. nih.gov

Quantification of Metabolite Formation and Persistence using Isotopic Tracing Techniques

Isotopic tracing is a powerful method for quantifying the formation and persistence of metabolites. This compound serves as an ideal internal or surrogate standard for isotope dilution analysis (IDA). ccme.caepa.gov

In this method, a known quantity of this compound is added to an environmental sample (e.g., soil or water) at the beginning of the analytical procedure. ccme.ca During sample extraction, cleanup, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), any loss of the analyte will be mirrored by a proportional loss of the labeled standard. By comparing the signal response of the native analyte to the labeled internal standard, analysts can accurately and precisely quantify the concentration of both the parent tebuthiuron and its transformation products, correcting for matrix effects and procedural losses. researchgate.net This isotope dilution technique is considered a gold standard for quantitative analysis in complex matrices. nih.govusgs.gov

Kinetic Modeling of this compound Degradation in Simulated and Natural Environmental Systems

Kinetic modeling is used to describe the rate at which a substance degrades in the environment, often expressed as a half-life (the time it takes for 50% of the initial amount to disappear). The degradation kinetics of tebuthiuron are highly variable and depend significantly on environmental conditions.

The persistence of tebuthiuron is particularly influenced by soil type, organic matter content, moisture, and temperature. agriculture.gov.auccme.ca Reported half-lives in soil vary widely, from as short as 20 days in a Brazilian sandy soil study to 12-15 months or even several years in areas with low rainfall or high organic matter content. orst.educcme.canih.govresearchgate.net

Different kinetic models have been applied to describe its degradation:

First-Order Kinetics: Many studies use a simple first-order model, which assumes the degradation rate is proportional to the concentration. nih.gov

Bi-exponential Models: In some cases, a simple exponential equation is insufficient. Bi-exponential models, which suggest degradation occurs in two distinct phases (e.g., a rapid initial phase followed by a slower phase), have been found to better represent the data in certain soils. nih.gov

Gompertz Models: These models have been used to describe the growth dynamics of plants used in phytoremediation studies of tebuthiuron, providing insight into the rate of herbicide removal by biological systems. mdpi.compreprints.org

EnvironmentConditionHalf-Life (t₁/₂)Reference
SoilField study (Brazil, sandy soil)20 days nih.gov
SoilTypical field conditions360 days wa.gov
SoilAreas with 40-60 inches annual rainfall12-15 months orst.educcme.ca
SoilSemi-arid grassland2-7 years researchgate.net
WaterPhotodegradation (simulated floodplain)103 days agriculture.gov.au
AtmosphereVapor-phase reaction with hydroxyl radicals (estimated)5 days nih.gov

Bioavailability, Uptake, and Distribution Studies Using Tebuthiuron 13c3

Plant Uptake and Translocation of Tebuthiuron-13C3

Studies on the uptake and movement of herbicides in plants are critical for understanding their efficacy and potential for accumulation in the food chain. The use of this compound would be instrumental in these studies, allowing for unambiguous differentiation between the applied herbicide and naturally occurring carbon compounds within the plant.

Root Absorption and Xylem/Phloem Transport Dynamics of Labeled Compound

Tebuthiuron (B33203) is a soil-activated herbicide that is readily absorbed by plant roots and translocated throughout the plant. epa.govepa.govwa.gov The process begins with the movement of the compound from the soil solution into the root system. Following absorption, tebuthiuron is primarily transported through the xylem, the plant's water-conducting tissue, to the stems and leaves where it inhibits photosynthesis. agriculture.gov.au

The use of this compound would allow researchers to trace this pathway with high precision. By analyzing tissue samples at various time points after application, the rate of root uptake and the velocity of xylem transport could be accurately measured using mass spectrometry. Studies on various woody species have shown differential absorption rates of tebuthiuron. cambridge.org For instance, in one study, the absorption of 14C-labeled tebuthiuron by the roots of different species followed the order: loblolly pine > bur oak > black walnut = eastern redcedar. cambridge.org Utilizing this compound would enable similar comparative studies with enhanced sensitivity and without the need for radioactive materials.

Spatial and Temporal Distribution and Accumulation of this compound in Plant Tissues

Once absorbed, tebuthiuron is distributed to various plant tissues, with accumulation patterns depending on the plant species, growth stage, and environmental conditions. The herbicidal action of tebuthiuron is a result of its accumulation in the leaves, where it disrupts photosynthesis. agriculture.gov.au

By employing this compound, researchers can create a detailed map of the compound's distribution over time. This would involve harvesting plants at different intervals post-application and analyzing the concentration of the labeled compound in roots, stems, leaves, and reproductive tissues. Such studies have been performed using radiolabeled tebuthiuron, demonstrating that the highest concentrations are typically found in the foliage. cambridge.org For example, foliar accumulation of a tebuthiuron label was observed in the order of: bur oak > loblolly pine > eastern redcedar = black walnut. cambridge.org

The temporal aspect of distribution is crucial, as the persistence of tebuthiuron in plant tissues can have long-term implications. This compound would enable precise measurements of the compound's half-life within different plant compartments, contributing to a better understanding of its potential to enter the food web.

Table 1: Hypothetical Distribution of this compound in Loblolly Pine Over Time This table is a hypothetical representation based on known tebuthiuron translocation patterns. The data illustrates how this compound could be used to quantify distribution.

Time After ApplicationRoots (ng/g)Stem (ng/g)Leaves (ng/g)
24 hours1505020
7 days80120250
30 days4090400
90 days2050350

Metabolism of this compound within Plant Systems and Formation of Conjugates

Plants can metabolize herbicides as a detoxification mechanism. These metabolic processes often involve reactions such as oxidation, hydrolysis, and conjugation with endogenous molecules like sugars or amino acids. epa.gov The resulting metabolites may have different levels of phytotoxicity and mobility compared to the parent compound.

The use of this compound is particularly advantageous for metabolic studies. As the labeled carbon atoms are part of the core structure of the molecule, they are likely to be retained in the primary metabolites. This allows for the tracking and identification of these transformation products using techniques like liquid chromatography-mass spectrometry (LC-MS). While research on the specific metabolites of tebuthiuron in plants is not extensively detailed in the provided results, the general pathways of herbicide metabolism are well-established. epa.gov The formation of conjugates with glutathione (B108866) or phenylacetic acid has been observed for other xenobiotics in plants. researchgate.net this compound would be an ideal tracer to investigate similar potential pathways for tebuthiuron.

Bioavailability of this compound from Soil and Water Matrices

The bioavailability of a herbicide is a measure of the fraction of the total amount present in the environment that is available for uptake by organisms. It is a key parameter for assessing both its efficacy and its environmental risk.

Influence of Soil Organic Matter, Clay Content, and Solution Chemistry on Bioavailability

The bioavailability of tebuthiuron in soil is significantly influenced by soil properties, particularly organic matter and clay content. scielo.brscielo.brarizona.edu Tebuthiuron tends to be adsorbed to soil organic carbon and clay particles, which reduces its concentration in the soil solution and thus its availability for root uptake. scielo.brarizona.edu Soils with higher organic matter and clay content exhibit stronger sorption of tebuthiuron, leading to lower phytotoxicity at a given application rate. scielo.brscielo.brarizona.edu For instance, one study found that in a soil with 4.8% organic matter, 40% of the applied tebuthiuron was adsorbed. arizona.edufrontiersin.org

The use of this compound in soil sorption and desorption experiments would allow for precise quantification of these interactions. By equilibrating a known amount of the labeled compound with different soil types, the distribution coefficient (Kd) and the organic carbon-water (B12546825) partitioning coefficient (Koc) can be accurately determined. These parameters are essential for predicting the mobility and bioavailability of tebuthiuron in diverse agricultural and natural environments.

Solution chemistry, including pH and the presence of dissolved organic matter, can also affect tebuthiuron's bioavailability in both soil and water systems. Tebuthiuron is highly soluble in water, which contributes to its potential for leaching and runoff. epa.gov

Table 2: Effect of Soil Properties on Tebuthiuron Sorption This table presents data adapted from studies on tebuthiuron, illustrating the relationship between soil characteristics and herbicide retention. The use of this compound would be a precise method to generate such data.

Soil TypeClay Content (%)Soil Organic Carbon (g/dm³)Relative Tebuthiuron Sorption
Sandy Loam15.412.7Low
Sandy Clay Loam17.78.7Moderate
Clay63.613.2High
Clay Loam58.619.4Very High

Methodologies for Assessing Bioavailable Fractions of Labeled Tebuthiuron

Assessing the bioavailable fraction of a soil-bound chemical is complex. Several methods can be employed, and the use of this compound would enhance their accuracy.

Chemical Extraction: Mild extraction methods using solutions like calcium chloride or specific resins can be used to estimate the desorbable, and thus potentially bioavailable, fraction of this compound from soil samples. Isotope dilution mass spectrometry, facilitated by the labeled standard, would provide highly accurate quantification.

Bioassays: This involves growing sensitive indicator plants in the treated soil and measuring the uptake of this compound into the plant tissues. The amount of the labeled compound accumulated in the plant provides a direct measure of its bioavailability under those specific conditions.

Passive Sampling: Techniques using passive sampling devices, such as semi-permeable membrane devices (SPMDs) or polydimethylsiloxane (B3030410) (PDMS) samplers, can be deployed in soil or water to mimic the uptake by organisms. acs.org The concentration of this compound accumulated in the sampler over time is proportional to the bioavailable concentration in the surrounding matrix.

By integrating these methodologies, a comprehensive understanding of this compound's bioavailability can be achieved, leading to more accurate environmental fate models and refined guidelines for its use.

Microbial Uptake and Assimilation of this compound in Environmental Microcosms

Environmental microcosms are small, controlled laboratory systems designed to simulate natural environments, such as soil or aquatic ecosystems. The introduction of this compound into these systems allows for detailed investigation into how indigenous microbial communities interact with and degrade the herbicide.

Research in this area focuses on identifying the specific microorganisms responsible for breaking down tebuthiuron. Studies have shown that microbial consortia, particularly from agricultural soils with a history of tebuthiuron application, harbor organisms capable of its degradation. researchgate.netnih.gov In a typical microcosm experiment using this compound, the labeled compound would be introduced into soil or water samples containing native microbial populations. Over time, samples of microbial biomass, DNA, RNA, and proteins would be analyzed.

A key technique in these studies is Stable Isotope Probing (SIP). By tracking the ¹³C label, scientists can identify which microorganisms are actively assimilating carbon from the this compound molecule. whiterose.ac.uk The ¹³C becomes incorporated into the cellular components of these microbes, such as their phospholipid fatty acids (PLFAs) or nucleic acids. Subsequent extraction and analysis of these ¹³C-enriched biomarkers can reveal the identity of the active degraders within a complex microbial community. frontiersin.org This approach provides definitive evidence of biodegradation, as opposed to simple sorption or abiotic loss of the compound.

Findings from such studies would likely indicate that specific bacterial and fungal species are the primary degraders. For instance, research on the non-labeled compound has pointed to the role of certain microbial genera in tebuthiuron dissipation. mdpi.com The use of this compound would allow for the quantification of the carbon flow from the herbicide into the microbial food web, providing rates of assimilation and turnover.

The data table below illustrates the type of results that would be generated from a hypothetical microcosm study tracking the assimilation of the ¹³C label from this compound into the biomass of different microbial groups over time.

Time (Days)¹³C in Total Microbial Biomass (µg/g soil)¹³C in Fungal PLFAs (µg/g soil)¹³C in Gram-Positive Bacteria PLFAs (µg/g soil)¹³C in Gram-Negative Bacteria PLFAs (µg/g soil)
15.21.82.50.9
73.91.11.90.9
282.10.51.10.5
600.80.20.40.2
900.3<0.10.2<0.1
This table is a representative example based on stable isotope tracing principles and is not derived from a specific study on this compound.

Controlled Microcosm and Mesocosm Studies for Labeled Compound Bioavailability Assessment

While microcosms are excellent for detailed mechanistic studies, mesocosms provide a bridge to real-world conditions. Mesocosms are larger, outdoor experimental systems (e.g., artificial ponds or soil plots) that can simulate the natural environment more closely while still allowing for controlled manipulation and sampling. gaiac-eco.debioacid.de They are invaluable for assessing the bioavailability of compounds like this compound under more complex and ecologically relevant conditions. nih.gov

In the context of bioavailability, this compound would be used to determine the fraction of the herbicide that is available for uptake by organisms. Following its application to a soil mesocosm, for example, the ¹³C label allows researchers to track the partitioning of tebuthiuron into different environmental compartments: dissolved in soil pore water, bound to soil organic matter and clay particles, or taken up by plants and microorganisms.

A typical mesocosm study to assess the bioavailability of this compound would involve several key measurements:

Concentration in Pore Water: Regular sampling of soil pore water to determine the concentration of dissolved this compound, which is considered the primary bioavailable fraction.

Sorption to Soil Matrix: Analysis of soil samples to quantify how much of the labeled compound becomes bound (sorbed) to soil particles. This bound fraction is generally less bioavailable.

Uptake by Plants: In mesocosms containing plants, the plant tissues (roots, stems, leaves) would be analyzed for the presence of the ¹³C label. This provides direct evidence of plant uptake and translocation. Studies have investigated the phytoremediation potential of various plant species for tebuthiuron, and using the labeled form would precisely quantify the efficiency of this process. mdpi.comfrontiersin.orgnih.gov

Microbial Assimilation: As in microcosms, the incorporation of ¹³C into the microbial biomass would be measured to assess microbial uptake.

The table below presents a hypothetical experimental design for a mesocosm study assessing the bioavailability of this compound.

Mesocosm TreatmentDescriptionKey Parameters Measured with this compound
ControlSoil and plants with no tebuthiuron application.Background ¹³C levels.
Treatment A (Low Dose)Soil and plants with a low application rate of this compound.¹³C concentration in soil pore water, soil matrix, and plant tissues over time.
Treatment B (High Dose)Soil and plants with a high application rate of this compound.¹³C concentration in soil pore water, soil matrix, and plant tissues over time.
Treatment C (No Plants)Soil only with this compound application.¹³C partitioning between soil water and soil matrix; microbial uptake.
This table is a representative example of a mesocosm experimental design.

Remediation Research and Mitigation Strategies Informed by Tebuthiuron 13c3 Studies

Bioremediation Approaches for Tebuthiuron-13C3 Contamination

Bioremediation leverages biological processes to break down or sequester environmental pollutants. For a persistent and mobile herbicide like tebuthiuron (B33203), understanding the efficacy of these biological methods is paramount. The use of this compound allows for exact measurement of the herbicide's removal from soil and water, confirmation of its metabolic pathways in plants and microbes, and verification of its complete mineralization into harmless components.

Phytoremediation is an approach that uses plants to clean up contaminated soil and water. Studies utilizing isotopically labeled tebuthiuron are crucial for quantifying how effectively different plant species can absorb the herbicide from the soil through their roots and translocate it to other tissues.

A key study used ¹⁴C-tebuthiuron, a radioactive isotope, to provide a blueprint for how this compound can be used to assess phytoremediation potential. scielo.br In this research, sorghum (Sorghum bicolor) and peanut (Arachis hypogaea) were identified as tolerant to the herbicide and effective at its removal. scielo.br Peanut was particularly efficient, reducing tebuthiuron contamination in the soil by 76%, while sorghum achieved a 45% reduction. scielo.br The use of the labeled compound allowed for precise quantification of the herbicide in soil and plant tissues at various growth stages through techniques like liquid scintillation counting and autoradiography, which visualizes the distribution of the labeled compound within the plant. scielo.br

Other research has identified additional plant species with phytoremediation potential for tebuthiuron. Leguminous species such as velvet bean (Mucuna pruriens) and jack bean (Canavalia ensiformis) have shown promise. mdpi.comresearchgate.net For instance, M. pruriens and pearl millet (Pennisetum glaucum) demonstrated effective phytoremediation capacity, allowing for the subsequent healthy growth of a bioindicator plant, Crotalaria juncea. nih.gov However, the success of these species can be influenced by other factors; one study found that while M. pruriens is a candidate, its effectiveness was diminished in the presence of vinasse, a byproduct of sugarcane processing. frontiersin.org

The data below summarizes the findings on the phytoremediation potential of various plant species for tebuthiuron. Studies with this compound would build upon this knowledge, using techniques like mass spectrometry to trace the labeled carbon through metabolic pathways without the complications of radioactivity.

Plant SpeciesScientific NameTolerance/EfficiencyResearch FindingsCitations
PeanutArachis hypogaeaHigh tolerance, high efficiencyReduced soil contamination by 76%. Recommended for rotation in treated fields. scielo.br
SorghumSorghum bicolorModerate tolerance, moderate efficiencyReduced soil contamination by 45%. Tolerant up to 600 g ha⁻¹. scielo.br
Velvet BeanMucuna pruriensHigh potentialShowed effective phytoremediation capacity, enabling growth of bioindicator species. mdpi.comnih.gov
Jack BeanCanavalia ensiformisVariableIdentified as the most efficient among four leguminous species in one study, but showed sensitivity in others. mdpi.com
Pearl MilletPennisetum glaucumHigh potentialShowed effective phytoremediation capacity alongside M. pruriens. nih.gov
Showy RattlepodCrotalaria spectabilisSensitiveFound to be sensitive to tebuthiuron even at the lowest tested rates. scielo.br

Bioaugmentation involves introducing specific microorganisms with known degradative capabilities into a contaminated site, while biostimulation involves adding nutrients or other substances to stimulate the activity of native microbes. Both strategies aim to accelerate the breakdown of contaminants like tebuthiuron.

Biostimulation has also been investigated. The addition of vinasse, a carbon-rich byproduct from the sugar-energy industry, was studied for its potential to stimulate microbial activity and enhance tebuthiuron degradation. nih.gov The theory is that the available carbon could power up microbial metabolism, leading to increased pesticide breakdown. nih.gov While some studies showed that vinasse could mitigate the phytotoxicity of tebuthiuron, others found it could intensify damage to plants, indicating that the balance of such amendments is critical. mdpi.comfrontiersin.org

In these studies, this compound would serve as the definitive tracer to quantify the enhancement of degradation. By analyzing soil samples over time, researchers could use mass spectrometry to precisely measure the decay curve of the labeled herbicide, providing unambiguous data on the increased degradation rates attributable to the bioaugmentation or biostimulation strategy.

Rather than using single microbial strains, researchers are increasingly looking at microbial consortia—communities of different microorganisms that can work together to break down complex pollutants. Studies have successfully isolated microbial consortia from soils with a history of tebuthiuron application, operating under the hypothesis that these environments harbor microbes adapted to degrading the herbicide.

One such study collected soil from sugarcane fields and isolated microbial consortia capable of degrading tebuthiuron. nih.gov The degradation potential was evaluated using a colorimetric assay with the redox indicator DCPIP (2,6-Dichlorophenolindophenol), where the discoloration of the medium indicated microbial metabolic activity on the herbicide. nih.gov The results confirmed that native microbial consortia, particularly from soils with higher organic matter, possessed the ability to break down tebuthiuron. nih.gov Other research has highlighted the superior degradation potential of mixed microorganisms through synergistic metabolism compared to single-strain approaches. usda.gov

The development of these consortia for commercial bioremediation applications requires rigorous validation. This compound is essential for this validation step. It allows researchers to go beyond simple screening assays and confirm the complete mineralization of the herbicide. By tracing the ¹³C label, scientists can verify that the herbicide is being fully converted to carbon dioxide and not just transformed into other potentially harmful metabolites.

Bioaugmentation and Biostimulation Strategies for Enhanced Microbial Degradation of this compound

Advanced Oxidation Processes and Chemical Remediation for this compound

Advanced Oxidation Processes (AOPs) are chemical treatment methods that generate highly reactive oxygen species, most notably the hydroxyl radical (•OH), to destroy persistent organic pollutants. aqua-innovation.ch These technologies are particularly promising for water treatment. The use of this compound in AOP studies allows for precise tracking of the parent compound's destruction and the identification of transformation byproducts through mass spectrometry.

Several AOPs have been evaluated for their efficacy in degrading tebuthiuron:

Heterogeneous Photocatalysis: This process uses a semiconductor catalyst, typically titanium dioxide (TiO₂), and UV light to generate hydroxyl radicals. Studies have shown that TiO₂ photocatalysis is effective in degrading tebuthiuron in aqueous suspensions. nih.govcapes.gov.br The degradation rate is influenced by factors such as pH, catalyst concentration, and the presence of other electron acceptors like hydrogen peroxide (H₂O₂). nih.govcapes.gov.br

Electro-Fenton (EF) and Photoelectro-Fenton (PEF): These electrochemical AOPs generate hydroxyl radicals through the Fenton reaction (Fe²⁺ + H₂O₂). In the EF process, H₂O₂ is generated electrochemically. The PEF process enhances this by using UVA light to photoreduce Fe(III) back to Fe(II), sustaining the catalytic cycle. Studies using a boron-doped diamond (BDD) anode demonstrated high efficiency, achieving almost total mineralization of tebuthiuron. nih.gov The solar-powered photoelectro-Fenton (SPEF) process has also proven highly effective, showing superior performance to EF and anodic oxidation alone. ub.edu

Solar Photo-Fenton: This process uses solar irradiation to drive the Fenton reaction. Research has demonstrated that using an iron-citrate complex allows the process to be highly efficient at a near-neutral pH, which is a significant advantage over traditional photo-Fenton that requires acidic conditions. unesp.brnih.gov

Electrochemical Oxidation: This method uses anodes with high oxygen evolution potential, like BDD, to directly oxidize pollutants or generate hydroxyl radicals from water discharge. It has been shown to effectively remove tebuthiuron, with one study achieving 90% removal after 90 minutes of electrolysis. core.ac.uk

The table below summarizes research findings on various AOPs for tebuthiuron degradation.

AOP MethodConditionsKey FindingsCitations
TiO₂ PhotocatalysisAqueous suspension of TiO₂ (Degussa P25), UV lightEffective degradation of tebuthiuron; rate influenced by pH and catalyst load. nih.govcapes.gov.br
Electrochemical OxidationBoron-Doped Diamond (BDD) anode90% removal of tebuthiuron after 90 minutes; 80% mineralization after 180 minutes. core.ac.uk
Solar Photoelectro-Fenton (SPEF)BDD/air-diffusion cell, solar photoreactorSuperior to Electro-Fenton (EF) and Anodic Oxidation (AO-H₂O₂); achieved significant mineralization. ub.edu
Solar Photo-FentonFe(III)-citrate complex, solar irradiationHigh degradation efficiency (78-100%) at near-neutral pH (up to 7.5). unesp.br
Electro-Fenton/Photoelectro-Fenton (EF/PEF)BDD anode, UVA light for PEFAlmost total mineralization achieved with BDD anode; identified eight heteroaromatic intermediates. nih.gov

Modeling and Predictive Tools for Remediation Efficacy Based on Labeled Compound Data

Environmental fate and transport models are crucial predictive tools for assessing the potential risk of pesticides and planning remediation strategies. These models simulate the movement and degradation of chemicals in soil, water, and air. ieabioenergy.com The accuracy of these models is entirely dependent on the quality of the input parameters, such as soil sorption coefficients (Kd), degradation half-life, and mobility. scielo.brorst.edu

This is where studies using isotopically labeled compounds like this compound become critically important. Such studies provide the precise, empirical data needed to build and validate robust models. For example, laboratory and lysimeter studies using ¹⁴C-labeled tebuthiuron have been conducted to determine its leaching potential in different soil types and to evaluate predictive models like the Attenuation Factor (AF) model. researchgate.net These studies found that tebuthiuron has high mobility and persistence, and they provided the quantitative data on sorption and degradation needed to test the model's accuracy. scielo.brresearchgate.net Other models, such as USEtox, are used to assess potential freshwater ecotoxicity impacts, and their reliability hinges on accurate environmental fate parameters for specific pesticides. ieabioenergy.com

By using a stable isotope label like ¹³C₃, researchers can conduct field-scale experiments with greater ease than with radioactive tracers. They can accurately measure tebuthiuron concentrations and its transformation products in soil cores and water samples over time. This high-resolution data is invaluable for calibrating complex ecohydrological models (e.g., SWAT+) that simulate not only the pesticide's fate but also complex hydrological transport processes. usda.gov Ultimately, data from this compound studies lead to more reliable predictive tools, enabling regulators and land managers to better protect water resources and design more effective, site-specific remediation plans.

Q & A

Q. What are the critical considerations for synthesizing Tebuthiuron-13C3 with isotopic purity suitable for environmental fate studies?

Synthesis must ensure isotopic enrichment ≥99% to avoid interference in tracer studies. Methodologically, use 13C^{13}\text{C}-labeled precursors in a controlled reaction environment, followed by purification via preparative HPLC. Characterization should include 1H^{1}\text{H}-NMR, 13C^{13}\text{C}-NMR, and high-resolution mass spectrometry (HRMS) to confirm isotopic integrity and chemical structure. Purity thresholds (e.g., ≥98% by HPLC-UV) must align with guidelines for labeled compounds in environmental chemistry .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices like soil or plant tissues?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is preferred. Optimize chromatographic separation using a C18 column (2.1 × 100 mm, 1.7 µm) and a mobile phase of 0.1% formic acid in water/acetonitrile. Calibration curves should span 0.1–100 ng/mL, with internal standards (e.g., Tebuthiuron-d6) to correct for matrix effects. Method validation must include recovery rates (85–115%), limits of detection (LOD < 0.05 ng/g), and precision (RSD < 15%) per ISO/IEC 17025 standards .

Q. How should researchers design controlled experiments to assess this compound degradation pathways in aerobic vs. anaerobic soil systems?

Use microcosm setups with sterile soil spiked at environmentally relevant concentrations (e.g., 1 mg/kg). For aerobic conditions, maintain 60% water-holding capacity and 25°C; for anaerobic, flood soil and incubate under nitrogen. Sample at intervals (0, 7, 14, 28 days) and analyze for parent compound and metabolites (e.g., desmethyl-Tebuthiuron) via LC-HRMS. Include abiotic controls (autoclaved soil) to distinguish microbial vs. chemical degradation .

Advanced Research Questions

Q. What statistical approaches resolve contradictions in reported half-lives of this compound across different soil types?

Apply mixed-effects modeling to account for variability in soil organic matter (2–15%), pH (4.5–8.2), and microbial biomass. Use Bayesian hierarchical models to integrate prior data (e.g., half-lives of 30–180 days) and quantify uncertainty. Sensitivity analysis should identify dominant factors (e.g., clay content > pH) driving discrepancies. Report 95% credible intervals and validate models with independent datasets .

Q. How can researchers optimize this compound extraction methods for high-throughput metabolomic studies while minimizing isotopic cross-talk?

Employ pressurized liquid extraction (PLE) with acetone:water (7:3, v/v) at 100°C and 1500 psi. To reduce 13C^{13}\text{C}-12C^{12}\text{C} interference, use a Q-Exactive HF-X mass spectrometer with a resolving power >140,000 (at m/z 200) and implement post-acquisition data processing (e.g., background subtraction using blank samples). Validate with spike-recovery experiments in 10+ matrices .

Q. What experimental strategies validate the role of cytochrome P450 enzymes in this compound metabolism in non-target organisms?

Conduct in vitro assays with liver microsomes from model species (e.g., rat, zebrafish). Inhibit specific isoforms (e.g., CYP3A4 with ketoconazole) and monitor metabolite formation via LC-MS. Pair with in silico docking simulations (AutoDock Vina) to predict binding affinities. Confirm in vivo using RNAi knockdown models and measure metabolite accumulation .

Q. How do isotopic effects influence the environmental partitioning of this compound compared to its unlabeled counterpart?

Quantify 13C^{13}\text{C}-induced shifts in solubility (via shake-flask tests) and sorption coefficients (KdK_d) using batch equilibrium experiments. For example, 13C^{13}\text{C}-labeling may reduce water solubility by 2–5% due to increased molecular mass, altering bioavailability. Use quantum mechanical calculations (DFT) to predict isotopic effects on hydrogen bonding and hydrophobic interactions .

Methodological and Reproducibility Considerations

Q. How should researchers address contradictory data on this compound photodegradation rates under simulated sunlight vs. UV lamps?

Standardize light sources using radiometric calibration (e.g., 300–800 nm spectrum matching AM1.5G). Report photon flux (einstein/cm2^2) and quantum yields. Replicate experiments across multiple labs with shared reference materials. Use ANOVA to identify significant (p<0.05p < 0.05) inter-lab variability and publish raw spectral data in open repositories (e.g., Zenodo) .

Q. What protocols ensure reproducibility in synthesizing this compound metabolites for toxicological assays?

Document reaction conditions (temperature, catalysts, solvents) in machine-readable formats (e.g., ChemML). Share NMR spectra (Bruker TopSpin files) and HRMS parameters (Thermo RAW files) as supplementary data. Validate metabolite identity via independent synthesis in 2+ labs and cross-check against commercial databases (e.g., PubChem) .

Q. How can isotopic tracing with this compound improve mass balance studies in aquatic mesocosms?

Use 13C^{13}\text{C}-enrichment to track mineralization (via 13CO2^{13}\text{CO}_2 trapping) and incorporation into biomass (via isotope ratio MS). Deploy stable isotope probing (SIP) to identify microbial degraders. Report mass recovery as % of initial 13C^{13}\text{C}, ensuring totals (parent + metabolites + CO2_2 + biomass) fall within 95–105% to confirm methodological accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.